3-(4-Bromophenyl)propanoyl chloride CAS 55394-81-5 properties
3-(4-Bromophenyl)propanoyl chloride CAS 55394-81-5 properties
An In-Depth Technical Guide to 3-(4-Bromophenyl)propanoyl chloride (CAS 55394-81-5)
Introduction: A Versatile Halogenated Building Block
3-(4-Bromophenyl)propanoyl chloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As an acyl chloride, it possesses a highly reactive electrophilic center, making it a valuable reagent for constructing more complex molecular architectures through acylation reactions. The presence of a bromine atom on the phenyl ring further enhances its synthetic utility, providing a strategic site for late-stage functionalization via modern cross-coupling methodologies. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its practical utility in a research and development setting. The strategic placement of the bromine atom is particularly noteworthy, as halogenation is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[1]
Physicochemical and Spectroscopic Profile
Precise characterization is the cornerstone of reproducible chemical synthesis. The key identifiers and properties of 3-(4-Bromophenyl)propanoyl chloride are summarized below.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 55394-81-5 | [2][3][4] |
| Molecular Formula | C₉H₈BrClO | [2][3][4] |
| Molecular Weight | 247.52 g/mol | [3][4] |
| MDL Number | MFCD12031744 | [2][4] |
| SMILES String | O=C(Cl)CCC1=CC=C(Br)C=C1 | [3] |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Data not available; expected to be high-boiling, requiring vacuum distillation | Inferred |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Diethyl Ether). Reacts with protic solvents (e.g., water, alcohols, amines). | Inferred |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the corresponding carboxylic acid. | Inferred |
Spectroscopic Signatures for Verification
While specific spectra for this exact compound are not publicly cataloged in the search results, its structure allows for the confident prediction of key spectroscopic features essential for its identification.
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¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
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Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Aliphatic Protons: Two triplets in the range of δ 2.9-3.4 ppm, corresponding to the two methylene groups (-CH₂-CH₂-), with coupling between them. The methylene group adjacent to the acyl chloride carbonyl will be further downfield.
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¹³C NMR (CDCl₃, 101 MHz):
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Carbonyl Carbon: A signal around δ 173-175 ppm for the acyl chloride carbonyl.
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Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine atom (C-Br).
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Aliphatic Carbons: Two signals in the aliphatic region (δ 30-45 ppm).
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FTIR (Neat): The most prominent feature will be a strong, sharp absorption band around 1790-1810 cm⁻¹ , which is characteristic of the C=O stretch of an acyl chloride.
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Mass Spectrometry (EI or ESI): The mass spectrum will display a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks (M, M+2, M+4) that provides unambiguous confirmation of the elemental composition.
Synthesis and Purification
The most direct and common laboratory synthesis of 3-(4-Bromophenyl)propanoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-(4-Bromophenyl)propanoic acid.
General Synthesis Workflow
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being one of the most efficient due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5][6]
Caption: General workflow for synthesizing acyl chlorides from carboxylic acids.
Field-Proven Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a robust method for preparing the title compound. Causality: Thionyl chloride is chosen for its efficacy and the ease of removing byproducts. A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating intermediate.[6]
Self-Validation: The reaction's progress can be monitored by the cessation of gas evolution (HCl and SO₂). The final product's purity should be confirmed by the analytical methods described in Section 1.1.
Protocol Steps:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(4-Bromophenyl)propanoic acid (1.0 eq).
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Solvent Addition: Add a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene, to dissolve the starting material.
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Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the stirred solution at room temperature. Note: The reaction is exothermic and evolves acidic gases (HCl, SO₂). This step must be performed in a well-ventilated fume hood.
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Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and maintain for 2-4 hours, or until gas evolution ceases.
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Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
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Purification: The crude 3-(4-Bromophenyl)propanoyl chloride can often be used directly in the next step. For higher purity, it can be purified by fractional distillation under high vacuum.
Chemical Reactivity & Applications in Drug Development
The synthetic utility of 3-(4-Bromophenyl)propanoyl chloride stems from two key reactive sites: the electrophilic acyl chloride and the C-Br bond on the aromatic ring.
Friedel-Crafts Acylation: Building Carbon Skeletons
A cornerstone reaction of acyl chlorides is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond, producing an aryl ketone.[7] This reaction is paramount for assembling the core structures of many pharmaceutical agents.
Mechanism: The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion.[8] The aromatic ring of another molecule then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation re-establishes aromaticity and yields the final ketone product. A key advantage over the related Friedel-Crafts alkylation is that the product ketone is deactivated towards further substitution, preventing poly-acylation.[9]
Caption: Mechanism of the Friedel-Crafts Acylation.
Nucleophilic Acyl Substitution: Amide and Ester Synthesis
The acyl chloride group readily reacts with a wide range of nucleophiles. Reactions with primary or secondary amines yield stable amide bonds, a ubiquitous linkage in pharmaceuticals. Similarly, reaction with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine) produces esters.[10] These transformations are typically high-yielding and occur under mild conditions.
Role as a Pharmaceutical Intermediate
3-(4-Bromophenyl)propanoyl chloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.
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Scaffold Construction: As demonstrated, it can be used to introduce the 3-(4-bromophenyl)propanoyl moiety into a target molecule.
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Late-Stage Functionalization: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino groups late in a synthetic sequence, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Analytical Control
Authoritative Grounding: The safety protocols outlined are based on the known hazards of acyl chlorides and related corrosive materials.[11]
Hazard Identification and Safe Handling
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GHS Classification: Based on data for analogous compounds, 3-(4-Bromophenyl)propanoyl chloride should be treated as a substance that Causes severe skin burns and eye damage (H314) .[11] It may also cause respiratory irritation.
-
Handling Precautions:
-
Always handle this compound in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[12]
-
Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Have appropriate spill control materials and quench solutions (e.g., sodium bicarbonate) readily available.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Quality Control & Analytical Methods
To ensure the integrity of experimental results, the purity and identity of 3-(4-Bromophenyl)propanoyl chloride must be rigorously verified before use.
Table 2: Recommended Analytical Methods for Quality Control
| Method | Purpose | Expected Outcome |
| TLC | Reaction monitoring & qualitative purity check | A single spot under UV visualization. The Rƒ value will depend on the eluent system. |
| GC-MS | Purity assessment & identity confirmation | A single major peak in the chromatogram. The mass spectrum will show the characteristic isotopic cluster for the molecular ion. |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment | Spectra should match the predicted chemical shifts and splitting patterns (see Sec 1.1). Purity can be estimated by integrating signals against a known internal standard.[13] |
| FTIR | Functional group confirmation | Presence of a strong C=O absorption band around 1800 cm⁻¹. |
References
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PubChem. (n.d.). Propanoyl chloride, 3-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
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Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-(4-Bromophenyl)propanoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of brominated [ 3 H]-SN56 precursor 4. Retrieved from [Link]
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Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-PROPIOPHENOL AND o-PROPIOPHENOL. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). The scope of 3/4‐bromophenyl chlorides 1 with aniline 2. Retrieved from [Link]
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Frontiers in Chemistry. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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